molecular formula C28H29FN6O2 B14174799 Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-

Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-

Cat. No.: B14174799
M. Wt: 500.6 g/mol
InChI Key: KCVMRCBFSCVBTH-UHFFFAOYSA-N
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Description

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea moiety linked to a fluorophenyl group and a quinazolinyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Amidation: Formation of the urea linkage via amidation reactions.

    Coupling Reactions: Coupling of the quinazolinyl group with the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Urea, N-(3-fluorophenyl)-N’-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H29FN6O2

Molecular Weight

500.6 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-[4-[[7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C28H29FN6O2/c1-35-13-11-19(12-14-35)17-37-24-9-10-25-26(16-24)30-18-31-27(25)32-21-5-7-22(8-6-21)33-28(36)34-23-4-2-3-20(29)15-23/h2-10,15-16,18-19H,11-14,17H2,1H3,(H,30,31,32)(H2,33,34,36)

InChI Key

KCVMRCBFSCVBTH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)COC2=CC3=C(C=C2)C(=NC=N3)NC4=CC=C(C=C4)NC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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